N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c1-11-15(12(2)22-16(21-11)24-7-9-27-10-8-24)23-29(25,26)14-5-3-13(4-6-14)28-17(18,19)20/h3-6,23H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWTZJCMMHAFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological properties, including antibacterial and antitumor activities.
Structural Characteristics
The compound consists of three primary components:
- Morpholinopyrimidine moiety : Provides a nitrogen-rich heterocyclic structure that can interact with biological targets.
- Trifluoromethoxy group : Imparts unique electronic properties that may enhance biological activity.
- Benzenesulfonamide group : Known for its role in various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the morpholine group via nucleophilic substitution.
- Attachment of the benzenesulfonamide moiety through amide bond formation.
Antitumor Activity
Recent studies have explored the antitumor potential of compounds similar to this compound. For instance, compounds featuring the morpholinopyrimidine structure have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 | High |
| Compound 6 | HCC827 | 20.46 | Moderate |
| This compound | TBD | TBD | TBD |
The biological activity is often attributed to the ability of these compounds to bind to DNA and inhibit cellular proliferation. The binding mode typically occurs within the minor groove of AT-DNA, which can interfere with replication and transcription processes .
Antimicrobial Activity
In addition to antitumor properties, compounds related to this compound have also been evaluated for antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria has shown varying degrees of effectiveness, suggesting potential applications in treating bacterial infections .
Case Study 1: In Vitro Evaluation
In a recent study, researchers synthesized a series of morpholinopyrimidine derivatives and evaluated their cytotoxic effects on human lung cancer cell lines using MTS assays. The results indicated that several derivatives exhibited significant cytotoxicity with low IC50 values, suggesting their potential as lead compounds for further development .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate a favorable interaction profile with key enzymes involved in tumor growth and proliferation .
Q & A
Q. What are the common synthetic routes for this compound, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Pyrimidine Core Formation : Condensation of substituted pyrimidine precursors with morpholine derivatives under reflux conditions (e.g., THF at 50–80°C).
- Sulfonamide Coupling : Reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with the pyrimidine amine group in pyridine or dichloromethane, often at 0–5°C to minimize side reactions .
- Critical Parameters :
- Temperature control during sulfonamide coupling to avoid over-sulfonylation.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
- Purification via recrystallization (e.g., MeOH/CH₂Cl₂) to achieve >90% purity, as demonstrated in analogous sulfonamide syntheses .
Q. How can researchers characterize the crystal structure of this compound?
- Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) is optimal. Use SHELXL for refinement, leveraging its robustness in handling small-molecule data and resolving disorder in trifluoromethoxy groups .
- Software Tools :
- WinGX : For data integration and space group determination.
- ORTEP-3 : To generate thermal ellipsoid plots for visualizing molecular geometry .
- Example: A related sulfonamide structure was resolved with R1 = 0.039 using SHELXL, confirming bond lengths and angles .
Q. What spectroscopic techniques are essential for confirming its structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substituents (e.g., morpholine protons at δ 3.6–3.8 ppm; trifluoromethoxy singlet at δ ~4.3 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ expected at m/z ~460).
- FT-IR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹) and C-F vibrations (1250–1100 cm⁻¹) .
Advanced Research Questions
Q. How can unexpected by-products (e.g., structural isomers) be addressed during synthesis?
- Methodological Answer :
- Isomer Identification : Use HPLC-MS or 2D NMR (e.g., NOESY) to detect positional isomers, such as sulfonamide attachment at pyrimidine C4 vs. C5.
- Mitigation Strategies :
- Adjust reaction stoichiometry (e.g., limit sulfonyl chloride to 1.1 eq.) to prevent over-substitution.
- Employ protecting groups (e.g., Ts groups) for selective amine functionalization, as shown in pyrimidine ditosylation studies .
Q. What computational methods can predict its pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic mixtures using tools like GROMACS.
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to assess hydrogen-bonding capacity of the sulfonamide group.
- ADMET Prediction : Software like SwissADME evaluates logP (~3.5) and permeability, critical for drug-likeness .
Q. How can contradictions in bioactivity data across assays be resolved?
- Methodological Answer :
- Assay Validation : Cross-test in orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability).
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.
- Target Engagement Studies : SPR or ITC to measure direct binding affinities, ruling off-target effects .
Q. What strategies optimize its solubility for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Test DMSO/PEG400/saline mixtures (e.g., 10:30:60 v/v) for parenteral administration.
- Prodrug Design : Introduce phosphate esters at the morpholine nitrogen to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Data Analysis and Reproducibility
Q. How should researchers handle crystallographic data discrepancies (e.g., twinning or disorder)?
- Methodological Answer :
- Twinning : Use SHELXD for initial solution and TWINLAW for matrix refinement.
- Disorder Modeling : Split occupancy for trifluoromethoxy groups using PART instructions in SHELXL .
- Example: A disordered morpholine ring was resolved with 60:40 occupancy in a related structure .
Q. What statistical approaches validate reproducibility in synthetic protocols?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, catalyst loading).
- Control Charts : Monitor yield/purity across 5+ batches; accept RSD <5% for critical steps.
- QbD Principles : Define critical quality attributes (CQAs) for intermediates (e.g., HPLC purity >95%) .
Q. How can researchers integrate computational and experimental data to refine SAR studies?
- Methodological Answer :
- 3D-QSAR : Build CoMFA models using IC₅₀ values and docking poses (e.g., Glide).
- Free Energy Perturbation (FEP) : Calculate ΔΔG for trifluoromethoxy vs. methoxy analogs to rationalize potency differences.
- Validation : Synthesize top-ranked virtual hits and compare predicted/observed activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
